

# Application Notes and Protocols: Vidofludimus in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Vidofludimus |           |
| Cat. No.:            | B1631139     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE models are crucial for investigating the pathophysiology of MS and for the preclinical evaluation of potential therapeutic agents.[2][3] The model recapitulates key features of MS, including central nervous system (CNS) inflammation, demyelination, axonal damage, and gliosis.[1][2] EAE can be induced in various animal species, with the C57BL/6 mouse being a commonly used strain for chronic progressive EAE, often induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55.[4][5]

**Vidofludimus** calcium (IMU-838) is an investigational oral small molecule drug for the treatment of autoimmune diseases, including MS.[4][6][7] It exhibits a dual mechanism of action by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) and activating the nuclear receptor-related 1 (Nurr1).[3][4][6][7][8][9] This dual action provides both anti-inflammatory and potential neuroprotective effects, making it a promising candidate for MS therapy.[2][4][5][7]

These application notes provide detailed protocols for the induction of EAE in C57BL/6 mice and the administration of **Vidofludimus** in both prophylactic and therapeutic settings.



Additionally, a summary of the quantitative data from preclinical studies is presented to aid in experimental design and data interpretation.

# **Mechanism of Action of Vidofludimus**

Vidofludimus operates through a unique dual mechanism of action:

- DHODH Inhibition: **Vidofludimus** is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][6][7][10] Rapidly proliferating cells, such as activated T and B lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis.[7][10] By inhibiting DHODH, **Vidofludimus** selectively targets these activated immune cells, inducing metabolic stress and leading to a reduction in their proliferation and pro-inflammatory functions, without causing broad immunosuppression.[4][10] This targeted action is believed to reduce the inflammation in the CNS that is characteristic of MS.[10]
- Nurr1 Activation: Vidofludimus also functions as an activator of the Nuclear receptor-related 1 protein (Nurr1).[3][4][6][7][8][9] Nurr1 is a transcription factor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[11] Its activation is associated with neuroprotective effects, including the regulation of genes that enhance neuronal survival and reduce neurotoxic mediators produced by microglia and astrocytes.
  [12] This neuroprotective activity may help to mitigate the axonal damage and neurodegeneration seen in MS.[4]

The following diagram illustrates the dual signaling pathway of **Vidofludimus**:





Click to download full resolution via product page

Dual mechanism of action of Vidofludimus.

# **Experimental Protocols**

# Protocol 1: Induction of Chronic EAE in C57BL/6 Mice with MOG35-55

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[4][10]

#### Materials:

- Female C57BL/6 mice, 9-13 weeks old[6]
- MOG35-55 peptide (synthesis grade)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS)
- Sterile syringes and needles (27G and 30G)



#### Procedure:

- Acclimatization: Acclimate mice to the facility for at least 7 days prior to the start of the experiment.[13]
- Antigen Emulsion Preparation:
  - On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA.
  - The final concentration of MOG35-55 should be 1-2 mg/mL and the final concentration of
    M. tuberculosis in the CFA should be 4-5 mg/mL.
  - To prepare the emulsion, mix equal volumes of the MOG35-55 solution in PBS and CFA.
  - Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on water.
- Immunization (Day 0):
  - Administer 100-200 μL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse.[10]
  - Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 μL of sterile PBS.[14]
- Second PTX Injection (Day 2):
  - Administer a second dose of 100-200 ng of PTX i.p. in 100 μL of sterile PBS.[9]
- Clinical Scoring:
  - Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE.
  - Use a standardized 0-5 scoring scale:
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness







- 3: Complete hind limb paralysis
- 4: Hind limb and forelimb paralysis
- 5: Moribund or dead
- Record the weight of each mouse daily.

The following diagram outlines the experimental workflow for EAE induction:







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 3. imux.com [imux.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 6. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsingremitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and mechanistic profiling of Nurr1 modulation by vidofludimus enables structure-guided ligand design PMC [pmc.ncbi.nlm.nih.gov]
- 12. imux.com [imux.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Vidofludimus in the Experimental Autoimmune Encephalomyelitis (EAE) Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631139#experimentalautoimmune-encephalomyelitis-eae-model-and-vidofludimus]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com